

CAS number 106877-36-5 properties and safety

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Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethyl)phenol

Cat. No.: B019304

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An In-Depth Technical Guide to SB 202190: A Potent p38 MAPK Inhibitor

Disclaimer: The initial query for CAS number 106877-36-5 returned limited and conflicting information, with some sources associating it with **2-Chloro-6-(trifluoromethyl)phenol**. However, a comprehensive analysis of the broader scientific context suggests a likely interest in the well-researched compound SB 202190, which is frequently discussed in the context of advanced drug development and cellular research. This guide will focus on SB 202190, providing an in-depth overview of its properties and safety for researchers, scientists, and drug development professionals. The CAS number for SB 202190 is 152121-30-7.

Introduction

SB 202190 is a highly selective, potent, and cell-permeable pyridinyl imidazole compound that functions as an inhibitor of p38 mitogen-activated protein kinases (MAPKs).[1] Specifically, it targets the p38 α and p38 β isoforms, which are key components of intracellular signaling pathways that regulate cellular responses to stress, inflammation, and other external stimuli.[2] Due to its specific mechanism of action, SB 202190 has become an invaluable tool in molecular biology and pharmacology for dissecting the roles of p38 MAPK signaling in a multitude of physiological and pathological processes, including inflammation, apoptosis, cell cycle regulation, and cancer progression.[1]

Physicochemical Properties

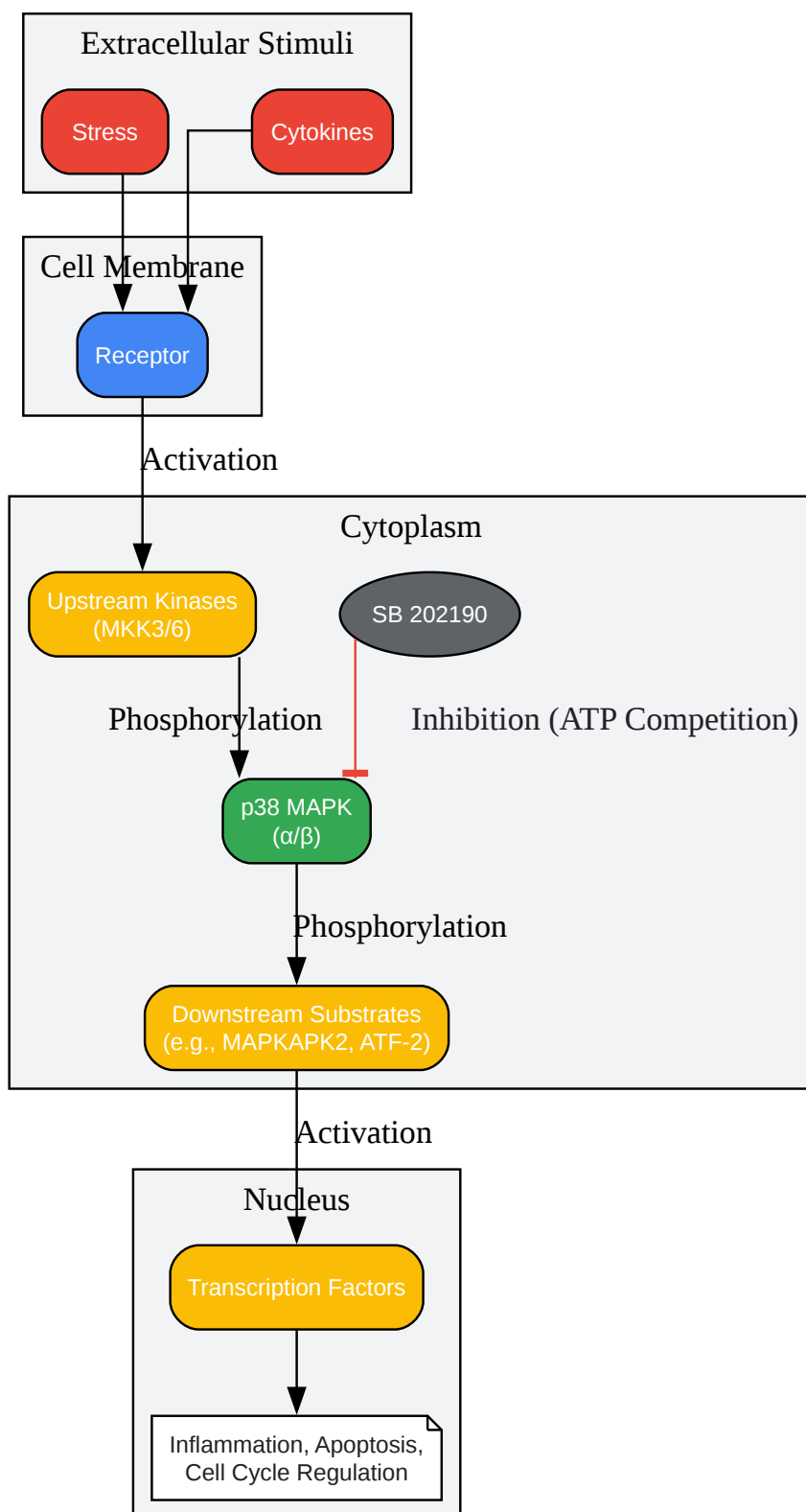
A thorough understanding of the physicochemical properties of SB 202190 is fundamental for its appropriate handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	152121-30-7	[2]
Molecular Formula	C ₂₀ H ₁₄ FN ₃ O	[2]
Molecular Weight	331.3 g/mol	[3]
IUPAC Name	4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol	
Appearance	Solid	
Purity	>99%	
Solubility	Soluble in DMSO to 100 mM	
Storage	Store at -20°C, desiccated. Protect from light.	[3]

Mechanism of Action

SB 202190 exerts its inhibitory effects by competing with ATP for the binding pocket of active p38 MAPK.[3][4] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. The selectivity of SB 202190 for p38 α and p38 β isoforms over other kinases, including other MAPKs like JNK and ERK, is a critical feature that allows for the specific interrogation of p38-mediated pathways.[5]

The binding affinity of SB 202190 to recombinant human p38 kinase is characterized by a dissociation constant (K_d) of 38 nM.[6] Its inhibitory potency is demonstrated by IC₅₀ values of 50 nM for p38 α (also known as SAPK2a) and 100 nM for p38 β 2 (also known as SAPK2b).



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Caption: Inhibition of the p38 MAPK signaling pathway by SB 202190.

Interestingly, some studies have revealed that SB 202190 can induce cellular responses independent of its p38 inhibitory activity. For instance, it has been shown to promote TFEB/TFE3-dependent autophagy and lysosomal biogenesis through a mechanism involving intracellular calcium release and calcineurin activation.^[4] This highlights the importance of careful experimental design and interpretation when using chemical inhibitors.

Applications in Research and Drug Development

The specific and potent inhibition of p38 MAPK by SB 202190 has led to its widespread use in various research areas:

- **Inflammation and Immunology:** SB 202190 is utilized to investigate the role of p38 MAPK in the production of pro-inflammatory cytokines and other mediators of inflammation.^[1] It has been shown to block the expression of genes such as monocyte chemoattractant protein-1 and transforming growth factor-beta1 in renal tubular cells.^[7]
- **Cancer Biology:** Researchers employ SB 202190 to explore the involvement of p38 MAPK in cancer cell proliferation, apoptosis, and metastasis.^[1] In some cancer cell lines, SB 202190 can induce apoptosis.^[1] However, it has also been reported to enhance the growth of certain leukemia cells by activating the Ras-Raf-MEK-ERK pathway, demonstrating context-dependent effects.^{[1][7]}
- **Neuroscience:** The compound is used to study the role of p38 MAPK in neuronal apoptosis and memory-associated signaling pathways.^[1] Studies have shown that SB 202190 can have protective effects against hippocampal apoptosis and improve spatial learning and memory deficits in animal models of vascular dementia.^[1]
- **Stem Cell Biology:** SB 202190 is a component of culture media for maintaining the self-renewal of neuronal stem cells and for the culture of organoids, such as those from the human descending colon and lung.^{[2][8]}

Experimental Protocols

General Stock Solution Preparation

For most in vitro cell-based assays, a 10 mM stock solution of SB 202190 is prepared in dimethyl sulfoxide (DMSO).^[3]

Protocol:

- Weigh 5 mg of SB 202190 powder.
- Add 1.51 ml of DMSO to the vial.
- To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated.[\[1\]](#)
- Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
- Store the stock solution at -20°C for up to 3 months.[\[3\]](#)

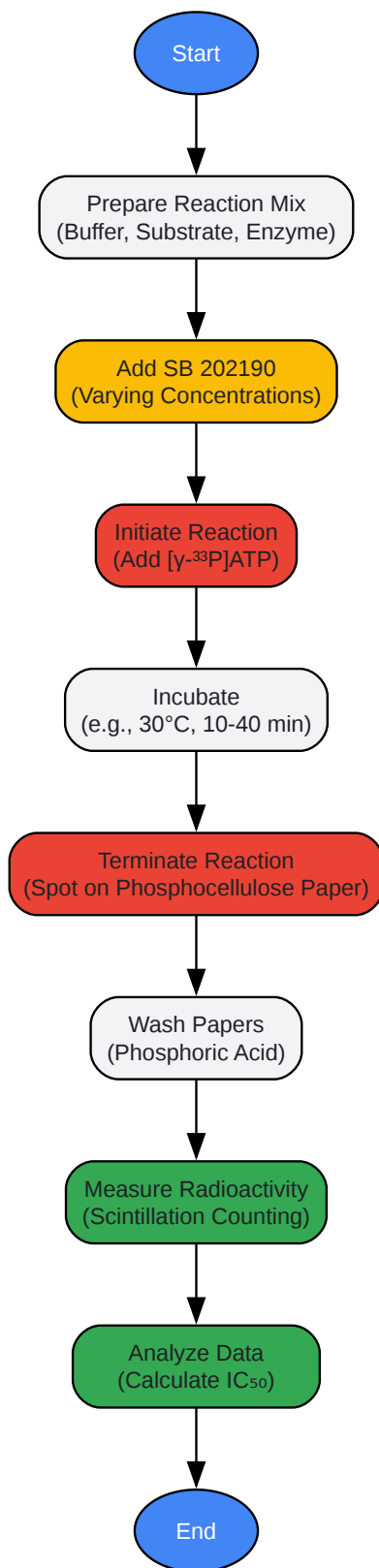
In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of SB 202190 on p38 MAPK.

Protocol:

- Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate).[\[7\]](#)
- Add the substrate (e.g., 0.33 mg/mL myelin basic protein) to the reaction buffer.[\[7\]](#)
- Add the p38 α or p38 β enzyme to the mixture.
- Add varying concentrations of SB 202190 (or vehicle control) and incubate for a specified time.
- Initiate the kinase reaction by adding [γ -³³P]ATP (0.1 mM).[\[7\]](#)
- Incubate for 10-40 minutes at 30°C or ambient temperature.[\[7\]](#)
- Terminate the reaction by spotting aliquots onto phosphocellulose paper and immersing in 50 mM phosphoric acid.[\[7\]](#)
- Wash the papers multiple times with phosphoric acid to remove unincorporated ATP.[\[7\]](#)
- Dry the papers and measure the incorporated radioactivity using a scintillation counter.

- Calculate the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Caption: Workflow for an in vitro kinase assay to determine the IC₅₀ of SB 202190.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling SB 202190. While a comprehensive safety data sheet (SDS) for SB 202190 was not available in the search results, general guidelines for handling similar laboratory chemicals should be followed.

Personal Protective Equipment (PPE)

- Eye Protection: Wear safety glasses or goggles.
- Hand Protection: Wear compatible chemical-resistant gloves.
- Skin and Body Protection: Wear a laboratory coat.

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Ensure adequate ventilation.
- Storage: Store in a tightly closed container in a dry and well-ventilated place at -20°C.[3]
Keep away from heat and sources of ignition.

First Aid Measures

- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[9]
- In case of skin contact: Wash off with soap and plenty of water.
- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.[9]

Conclusion

SB 202190 is a cornerstone tool for researchers investigating the intricate roles of p38 MAPK signaling. Its high selectivity and potency enable the specific modulation of this pathway, providing valuable insights into a wide array of biological processes. A comprehensive understanding of its mechanism of action, coupled with careful experimental design and adherence to safety protocols, is paramount for its effective and responsible use in advancing scientific knowledge and therapeutic development.

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